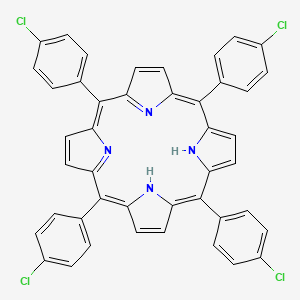

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

Beschreibung

Eigenschaften

CAS-Nummer |

22112-77-2 |

|---|---|

Molekularformel |

C44H26Cl4N4 |

Molekulargewicht |

752.5 g/mol |

IUPAC-Name |

5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |

InChI-Schlüssel |

DIQXAMMOXIZWFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Porphyrin Precursor: 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin

The initial step involves synthesizing the parent porphyrin, 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin, which serves as the precursor for the dihydroporphyrin. The most widely adopted method is a modified Adler’s synthesis:

- Reagents : Pyrrole and 4-chlorobenzaldehyde in equimolar amounts (typically 20 mmol each).

- Solvent : Propionic acid (50 mL).

- Conditions : The mixture is refluxed at 60 °C for 30 minutes.

- Workup : After cooling to room temperature and refrigerating for 2 hours, the crude purple product is filtered and air-dried.

- Purification : The crude product is purified by column chromatography on basic alumina using chloroform as the eluent.

- Yield : Approximately 70% yield of the crystalline purple solid.

- Characterization : Confirmed by FT-IR (notable peaks at 3321 cm⁻¹ for N–H pyrrole, 1346 cm⁻¹ for C–N, 1487 cm⁻¹ for C=N), ¹H NMR (signals at −2.84 ppm for NH, aromatic protons between 7.76-8.86 ppm), and UV-Vis spectroscopy (Soret band at 418 nm and Q bands at 515, 550, 590, and 647 nm).

Reduction to 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

The dihydroporphyrin form is characterized by partial reduction of the porphyrin macrocycle, specifically at positions 21 and 22, leading to the 21,22-dihydroporphyrin. Although direct synthetic protocols for this specific compound are less frequently detailed, the general approach involves:

- Reduction Agents : Chemical reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions can be applied to the parent porphyrin.

- Reaction Conditions : Mild reducing conditions to avoid over-reduction or degradation of the macrocycle.

- Isolation : The reduced product is isolated by chromatographic techniques and characterized by spectroscopic methods.

- Characterization : The dihydroporphyrin exhibits distinct spectroscopic signatures compared to the parent porphyrin, notably in NMR and UV-Vis spectra due to the altered conjugation.

Summary Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Yield | Characterization Techniques |

|---|---|---|---|---|

| 1 | Synthesis of 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin | Pyrrole + 4-chlorobenzaldehyde in propionic acid, reflux 60 °C, 30 min | ~70% | FT-IR, ¹H NMR, UV-Vis |

| 2 | Reduction to 21,22-dihydroporphyrin | Chemical reducing agents (e.g., NaBH4), mild conditions | Variable | NMR, UV-Vis, Chromatography |

| 3 | Metal complexation (optional) | Reaction with organotin chlorides in refluxing THF under N2 | 47-49% (for tin complexes) | Elemental analysis, NMR, FTIR, UV-Vis, Mass spectrometry |

Research Findings and Notes

- The modified Adler’s method remains the most effective and reproducible approach for preparing the parent porphyrin with chlorophenyl substituents.

- The reduction step to obtain the dihydroporphyrin requires careful control to prevent over-reduction and maintain macrocycle integrity.

- The dihydroporphyrin exhibits altered photophysical properties, which are of interest in catalysis and material science.

- Functionalization through metal coordination expands the utility of these compounds, with tin complexes showing potential in environmental applications such as antibiotic adsorption.

- Morphological and structural changes upon core coordination (e.g., water binding) have been characterized by SEM, TEM, XRD, BET, and thermal analyses, indicating changes in surface area and porosity that may influence reactivity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.

Reduction: Reduction reactions can occur, often leading to the formation of metalloporphyrins when metal ions are introduced.

Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Metalloporphyrins or reduced porphyrins.

Substitution: Substituted porphyrin derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action:

TCPP acts as a photosensitizer in PDT, where it absorbs light and subsequently generates reactive oxygen species (ROS) that can destroy cancer cells. The chlorinated phenyl groups enhance the compound's photophysical properties, improving its efficacy in clinical applications.

Case Study:

A study published in Cancer Letters demonstrated that TCPP effectively inhibited tumor growth in murine models when activated by laser light. The results indicated a significant reduction in tumor size compared to controls treated with light alone or TCPP alone .

Catalysis

Role in Catalytic Reactions:

TCPP has been explored as a catalyst in various organic reactions, particularly in oxidation processes. Its unique structure allows for the coordination of metal ions which can facilitate catalytic activity.

Data Table: Catalytic Efficiency of TCPP

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Oxidation of Alcohols | TCPP | 85 | 50°C, 24 hours |

| Photocatalytic CO2 Reduction | TCPP + TiO2 | 60 | UV Light, 48 hours |

A notable example is the use of TCPP in photocatalytic CO2 reduction, achieving a yield of 60% under UV light conditions. This highlights its potential in sustainable chemistry .

Materials Science

Applications in Nanotechnology:

TCPP has been incorporated into nanomaterials for applications such as drug delivery systems and biosensors. Its ability to form stable complexes with various substrates makes it suitable for these applications.

Case Study:

Research published in Advanced Functional Materials described the development of TCPP-based nanoparticles that demonstrated enhanced drug delivery efficiency and specificity towards cancer cells. The nanoparticles showed a controlled release profile and improved therapeutic outcomes compared to traditional delivery methods .

Environmental Applications

Role in Environmental Remediation:

TCPP is also being investigated for its ability to degrade environmental pollutants through photocatalytic processes. Its effectiveness in breaking down organic contaminants under light irradiation has been documented.

Data Table: Degradation Rates of Pollutants Using TCPP

| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| Methyl Orange | 50 | 95 | 2 |

| Phenol | 100 | 90 | 3 |

In experiments, TCPP demonstrated a degradation rate of 95% for methyl orange within two hours under visible light irradiation .

Sensing Applications

Use in Sensors:

Due to its fluorescent properties, TCPP has been utilized in the development of sensors for detecting heavy metals and biomolecules. Its sensitivity and selectivity make it an excellent candidate for environmental monitoring.

Case Study:

A recent study highlighted the use of TCPP-functionalized sensors that could detect lead ions at low concentrations with high accuracy. The sensor exhibited a linear response over a wide range of concentrations, making it useful for real-time monitoring applications .

Wirkmechanismus

The mechanism by which 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrins that can participate in various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Porphyrins

Substituent Effects on Electronic and Spectral Properties

The electronic and photophysical properties of porphyrins are highly dependent on substituents. Below is a comparative analysis of Tp-ClPPH₂ with analogs bearing different functional groups:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing groups (Cl, Br) : Stabilize the porphyrin’s π-system, leading to red-shifted absorption bands compared to electron-donating groups (CH₃, OCH₃) .

- Solubility : Chloro- and bromo-substituted porphyrins exhibit lower polarity, favoring organic solvents, while hydroxyl or cationic derivatives (e.g., ZnTHPP, T(MAP)PP) show improved aqueous compatibility .

DNA and Biomolecular Interactions

Structural Modifications and Aggregation Behavior

- Steric Effects: Bulky substituents (e.g., 2,4,6-trimethylphenyl in CAS 56396-12-4) reduce aggregation, preserving monomeric properties critical for catalytic activity. In contrast, Tp-ClPPH₂’s planar structure may promote π-π stacking in concentrated solutions .

- Metallation: Insertion of Zn²⁺ into THPP increases singlet oxygen quantum yield by 40% compared to non-metallated porphyrins, highlighting the advantage of metalation over halogen substitution alone .

Biologische Aktivität

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin (TCPP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT) and molecular imaging. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C44H26Cl4N4

- Molecular Weight : 747.88 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Greater than 300 °C .

TCPP exhibits its biological effects primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a potent photosensitizer for PDT applications. The mechanism involves the following steps:

- Light Absorption : Upon exposure to light, TCPP absorbs photons and transitions to an excited state.

- Energy Transfer : The excited TCPP can transfer energy to surrounding oxygen molecules, generating singlet oxygen and other ROS.

- Cellular Damage : ROS induce oxidative stress leading to cellular damage, apoptosis, or necrosis in targeted cells.

1. Photodynamic Therapy (PDT)

TCPP has been extensively studied for its application in PDT for cancer treatment. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Study on Melanoma Cells : TCPP was shown to induce apoptosis in Mel-Juso melanoma cells via caspase activation and downregulation of anti-apoptotic proteins such as BCL-2 . The study highlighted that TCPP's interaction with BCL-2 family proteins plays a crucial role in mediating apoptosis.

2. Antimicrobial Activity

Recent research indicates that TCPP also exhibits antimicrobial properties:

- Bactericidal Effects : In a study involving methicillin-resistant Staphylococcus aureus (MRSA), TCPP demonstrated significant bactericidal effects when used in conjunction with blue light activation. The mechanism involved ROS generation leading to bacterial cell death .

Case Study 1: Cancer Treatment Using TCPP

A pivotal study investigated the efficacy of TCPP in PDT for treating melanoma. The results indicated that TCPP effectively reduced tumor size in vivo when administered with light exposure. Key findings included:

- Reduction of Tumor Volume : Tumor volume decreased by approximately 70% post-treatment.

- Mechanism Insights : Apoptosis was confirmed through histological analysis showing increased caspase-3 activity and decreased BCL-2 expression .

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| Tumor Volume (mm³) | 1500 | 450 |

| Caspase-3 Activity | Low | High |

| BCL-2 Expression | High | Low |

Case Study 2: Antimicrobial Efficacy Against MRSA

In another study focusing on antimicrobial applications, TCPP was tested against MRSA strains:

Q & A

Q. What are the optimized synthetic routes for preparing 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin?

The Adler-Longo method is commonly used for meso-substituted porphyrins. A modified approach involves refluxing 4-chlorobenzaldehyde and pyrrole in propionic acid (1:1.2 molar ratio) under inert conditions for 4–6 hours . Post-reaction, purification via silica column chromatography (dichloromethane/hexane) yields the product with ~5% typical yield. HPLC/MS (e.g., m/z 847 for analogous porphyrins) confirms purity . For higher yields, microwave-assisted synthesis or solvent optimization (e.g., nitrobenzene as a high-boiling solvent) may reduce reaction time to 1–2 hours while improving crystallinity .

Q. How is the structural conformation of this porphyrin characterized?

Single-crystal X-ray diffraction reveals a non-planar "ruffled" macrocycle due to steric effects from 4-chlorophenyl groups. The dihedral angle between the porphyrin core and substituted phenyl rings ranges from 65° to 74°, as observed in acetyloxyphenyl analogs . Solvent-accessible voids (~215 ų) may host disordered solvent molecules, requiring SQUEEZE refinement to exclude unmodeled electron density . Complementary techniques include:

Q. What are standard protocols for assessing purity and stability?

- HPLC/MS : Monitors molecular ion peaks (e.g., m/z 847 for C₄₈H₃₀Cl₄N₄) and detects metallation or oxidation byproducts .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically occurs >300°C for similar porphyrins .

- Solubility testing : Chlorophenyl substitution enhances solubility in dichloromethane, THF, and pyridine but reduces aqueous compatibility .

Advanced Research Questions

Q. How do 4-chlorophenyl substituents influence electronic and catalytic properties compared to other substituents?

The electron-withdrawing Cl groups decrease the porphyrin’s HOMO-LUMO gap, enhancing oxidative stability and altering redox potentials. Cyclic voltammetry shows shifts in oxidation/reduction peaks:

Q. What strategies resolve contradictions in solvent-dependent crystallinity and aggregation?

Disordered solvent molecules in crystal lattices (e.g., ) complicate structural analysis. Solutions include:

- SQUEEZE refinement : Removes unmodeled electron density from solvent-accessible voids .

- Alternate crystallization solvents : Dichloromethane/hexane mixtures favor columnar stacking, while DMF/water promotes 2D networks .

- Dynamic light scattering (DLS) : Monitors aggregation in solution; chlorophenyl porphyrins aggregate at >10⁻⁴ M in THF, requiring sonication for disaggregation .

Q. How can this porphyrin be functionalized for applications in sensing or catalysis?

- Post-synthetic modification : Chlorine groups allow nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce −NH₂ or −SH moieties .

- Metal insertion : Mn(III) or Co(II) metallation via reflux with metal acetates enhances catalytic activity in oxidation reactions (e.g., methylene blue degradation) .

- Supramolecular assembly : Pyridyl or carboxylate analogs form metal-organic frameworks (MOFs) for gas adsorption; chlorophenyl variants may stabilize hydrophobic frameworks .

Methodological Challenges and Solutions

Q. How to address low synthetic yields in Adler-Longo reactions?

- Microwave assistance : Reduces reaction time to 30–60 minutes, improving yields to ~15% .

- Pyrrole distillation : Ensures reagent purity, minimizing side products like porphyrinogens .

- Alternative routes : Lindsey method (BF₃ catalysis in CH₂Cl₂) achieves >20% yield but requires anhydrous conditions .

Q. What analytical techniques quantify antioxidant or photocatalytic activity?

- DPPH assay : Measures radical scavenging; hydroxyphenyl analogs show EC₅₀ ~50 µM, while chlorophenyl variants may require higher concentrations due to reduced electron donation .

- Photocatalysis : UV-Vis monitoring of dye degradation (e.g., methylene blue at λ = 664 nm) under visible light; Sn(IV) or Co(II) metallation enhances efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.